N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10902947
InChI: InChI=1S/C21H21N3O2/c25-20(22-18-7-3-4-8-18)14-24-21(26)12-11-19(23-24)17-10-9-15-5-1-2-6-16(15)13-17/h1-2,5-6,9-13,18H,3-4,7-8,14H2,(H,22,25)
SMILES: C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC10902947

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name N-cyclopentyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C21H21N3O2/c25-20(22-18-7-3-4-8-18)14-24-21(26)12-11-19(23-24)17-10-9-15-5-1-2-6-16(15)13-17/h1-2,5-6,9-13,18H,3-4,7-8,14H2,(H,22,25)
Standard InChI Key MJKYMLMIKBMQNG-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Canonical SMILES C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Introduction

Synthesis and Chemical Behavior

The synthesis of N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to maximize yield and purity. The compound's chemical behavior is characterized by its reactivity towards nucleophiles and electrophiles due to the presence of carbonyl and amide functional groups.

Potential Applications

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide holds potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting diseases related to cell proliferation. Its unique structural features may allow for selective interactions with specific biological targets.

Potential ApplicationRationale
Cancer TherapyThe compound's ability to interact with proteins involved in cancer pathways.
Other Proliferative DiseasesSimilar mechanisms of action could apply to other diseases involving cell growth.

Comparison with Similar Compounds

Several compounds share structural similarities with N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide. For example:

Compound NameStructure FeaturesUnique Aspects
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamideCycloheptyl instead of cyclopentylDifferent pharmacokinetics due to size of cycloalkyl group.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamidePyrazole instead of pyridazinePotentially different biological targets due to pyrazole structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator